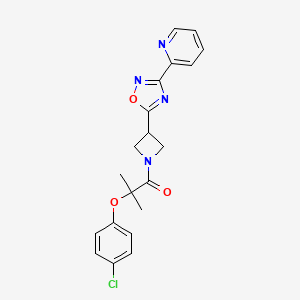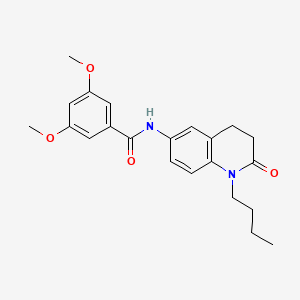
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide" is a chemical that appears to be related to the tetrahydroquinoline family. Tetrahydroquinolines are a group of compounds known for their diverse biological activities and potential therapeutic applications. They are characterized by a four-membered saturated ring fused to a quinoline moiety. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on tetrahydroquinoline derivatives.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones is achieved through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Another approach to synthesizing N-Aryl-1,2,3,4-tetrahydroisoquinolines involves a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence . These methods highlight the complexity and versatility of synthetic routes available for tetrahydroquinoline derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is crucial for their chemical behavior and biological activity. The planarization of the tetrahydroquinoline ring, as seen in the compound 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), can lead to interesting properties such as intramolecular charge transfer (ICT) and dual fluorescence . The presence of substituents on the tetrahydroquinoline core can significantly affect the electronic properties and steric hindrance, which in turn influences the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can participate in various chemical reactions, often influenced by their substituents and the electronic nature of the ring system. The activated Pictet-Spengler reaction is a key step in synthesizing certain tetrahydroquinoline derivatives . Additionally, the intramolecular charge transfer observed in NTC6 demonstrates the potential for these compounds to engage in electron-donating and -accepting interactions, which could be relevant in the development of fluorescent probes or materials with specific electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are determined by their molecular structure. For example, the ICT process in NTC6 is favored by a small energy gap between the excited states, which is a result of the planarized structure of the molecule . The solvatochromic measurements indicate that the ICT state of NTC6 has a dipole moment similar to that of 4-(dimethylamino)benzonitrile (DMABN), a well-known molecule for studying ICT . These properties are essential for understanding the behavior of these compounds in different environments and could be critical for their application in various fields, such as materials science and medicinal chemistry.
特性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-5-10-24-20-8-7-17(11-15(20)6-9-21(24)25)23-22(26)16-12-18(27-2)14-19(13-16)28-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHORCODITPCZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

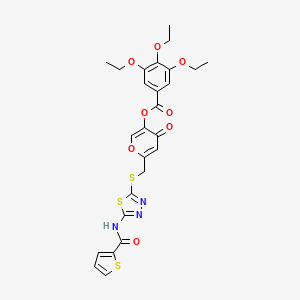
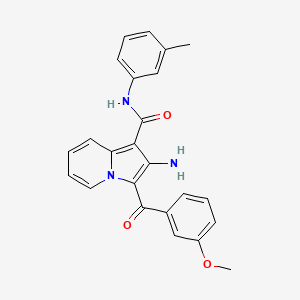
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)
![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)
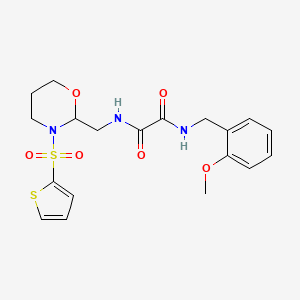
![3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000772.png)
![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3000775.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)
![[3-(3-Methoxyprop-1-ynyl)phenyl]methanol](/img/structure/B3000778.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3000782.png)

